molecular formula C25H21N3NaO6S B1143992 Xylidyl blue I CAS No. 14936-97-1

Xylidyl blue I

Cat. No.: B1143992
CAS No.: 14936-97-1
M. Wt: 514.5 g/mol
InChI Key: PZQQQNGNFVHCSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xylidyl Blue I involves the coupling of 2,4-dimethylaniline with 1-naphthol-3,6-disulfonic acid under diazotization conditions. The reaction typically occurs in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Xylidyl Blue I exerts its effects through the formation of a purple complex with magnesium ions. The mechanism involves the coordination of magnesium ions with the hydroxyl and azo groups of this compound in an alkaline medium. This complexation results in a color change that can be quantitatively measured using spectrophotometry .

Comparison with Similar Compounds

Properties

CAS No.

14936-97-1

Molecular Formula

C25H21N3NaO6S

Molecular Weight

514.5 g/mol

IUPAC Name

sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate

InChI

InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34);

InChI Key

PZQQQNGNFVHCSP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C.[Na]

Origin of Product

United States
Customer
Q & A

Q1: What is Xylidyl Blue I and what is it primarily used for in the context of these research papers?

A1: this compound (also known as Magon) is an organic compound primarily used as a chromogenic reagent for the spectrophotometric determination of magnesium ions (Mg²⁺) [, , ]. It forms a colored complex with Mg²⁺, allowing for quantification based on absorbance measurements.

Q2: How does this compound interact with magnesium, and how is this interaction used for measurement?

A2: this compound forms a colored complex specifically with magnesium ions (Mg²⁺) [, , ]. This complex exhibits a specific absorbance maximum in the visible light range, allowing for its detection and quantification using spectrophotometry. The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of Mg²⁺ in the sample.

Q3: What are the advantages of using this compound for magnesium determination compared to other methods?

A3: Compared to techniques like atomic absorption spectroscopy, this compound offers a simpler, more rapid, and more cost-effective method for magnesium determination [, ]. This is particularly beneficial for routine analysis and high-throughput applications.

Q4: What types of samples have been analyzed for magnesium content using this compound in these research papers?

A4: Researchers have successfully utilized this compound for determining magnesium concentrations in various sample types, including serum [, , ], urine [], and soil extracts [, ].

Q5: Are there any known limitations or interferences associated with using this compound for magnesium measurement?

A5: Yes, the presence of certain substances can interfere with the accuracy of magnesium measurement using this compound. For instance, high concentrations of phosphate ions have been shown to interfere with the colorimetric reaction []. To mitigate this, researchers have explored the use of masking agents like EGTA to improve the selectivity of the assay [].

Q6: Has the molar absorptivity of the Magnesium-Xylidyl Blue I complex been studied?

A6: Yes, one study specifically investigated the use of molar absorptivity for calculating serum magnesium concentrations with the this compound method []. They found that calculations based on molar absorptivity could potentially provide more accurate measurements compared to traditional methods relying solely on standard solutions.

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